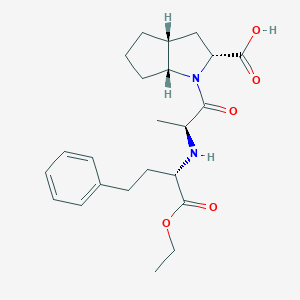

(2R,3aR,6aR)-1-((2S)-2-(((1S)-1-(Ethoxycarbonyl)-3-phenylpropyl)amino)propanoyl)octahydrocyclopenta(b)pyrrole-2-carboxylic acid

Beschreibung

This compound, commonly known as Ramipril (CAS: 87333-19-5), is a potent angiotensin-converting enzyme (ACE) inhibitor used clinically to manage hypertension and heart failure. Its molecular formula is C₂₃H₃₂N₂O₅, with a molecular weight of 416.5 g/mol and an XLogP3 value of 1.4, indicating moderate lipophilicity . The stereochemistry is critical to its activity: the (2R,3aR,6aR) configuration ensures proper binding to the ACE active site. Ramipril is a prodrug, metabolized in vivo to its active diacid form, Ramiprilat, which inhibits ACE by chelating zinc ions in the enzyme’s catalytic domain .

Key physicochemical properties include:

Eigenschaften

IUPAC Name |

(2R,3aR,6aR)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h4-6,8-9,15,17-20,24H,3,7,10-14H2,1-2H3,(H,27,28)/t15-,17+,18-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDACQVRGBOVJII-ABHMUUKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@@H]3CCC[C@@H]3C[C@@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129939-63-5 | |

| Record name | Ramipril impurity N [EP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129939635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RAMIPRIL ISOMER, (S,S,R,R,R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MFY4AI76OW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Wirkmechanismus

Target of Action

Ramipril impurity N [EP], also known as (2R,3aR,6aR)-1-((2S)-2-(((1S)-1-(Ethoxycarbonyl)-3-phenylpropyl)amino)propanoyl)octahydrocyclopenta(b)pyrrole-2-carboxylic acid, is a derivative of Ramipril. The primary target of Ramipril and its derivatives is the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure.

Biochemical Pathways

The inhibition of ACE impacts the RAAS pathway. With reduced levels of angiotensin II, the vasoconstriction is decreased, and less aldosterone is released. This leads to a decrease in blood volume and blood pressure. The degradation of Ramipril occurs mainly via two pathways: the hydrolysis to rampiril diacid and the cyclization to rampiril diketopiperazine.

Pharmacokinetics

Ramipril is a prodrug that undergoes de-esterification in the liver to form its active metabolite, ramiprilat. It rapidly distributes to all tissues, with the liver, kidneys, and lungs showing markedly higher concentrations of the drug than the blood. After absorption from the gastrointestinal tract, rapid hydrolysis of ramipril occurs in the liver. In the therapeutic concentration range, protein binding of ramipril and ramiprilat is 73% and 56%, respectively. Most of the drug is excreted in the urine as ramiprilat and the glucuronate conjugate of ramiprilat.

Action Environment

The stability of Ramipril impurity N [EP] can be influenced by environmental factors. For instance, Ramipril is vulnerable to changes in relative air humidity, suggesting that it must be protected from moisture. Additionally, the tableting process can deteriorate its stability, emphasizing the need for appropriate immediate packaging. Therefore, these factors should be considered when handling and storing Ramipril impurity N [EP].

Biochemische Analyse

Biochemical Properties

It is known that Ramipril, the parent compound, is metabolized to ramiprilat in the liver and, to a lesser extent, kidneys. Ramiprilat is a potent, competitive inhibitor of ACE, the enzyme responsible for the conversion of angiotensin I (ATI) to angiotensin II (ATII). ATII regulates blood pressure and is a key component of the renin-angiotensin-aldosterone system (RAAS).

Cellular Effects

Ramipril, the parent compound, is known to have significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Ramipril, the parent compound, inhibits the RAAS system by binding to and inhibiting ACE, thereby preventing the conversion of angiotensin I to angiotensin II. As plasma levels of angiotensin II fall, less activation of the G-protein coupled receptors angiotensin receptor I (AT1R) and angiotensin receptor II (AT2R) occurs.

Temporal Effects in Laboratory Settings

It is known that Ramipril, the parent compound, rapidly distributes to all tissues, with the liver, kidneys, and lungs showing markedly higher concentrations of the drug than the blood.

Dosage Effects in Animal Models

Ramipril, the parent compound, has been studied in various animal models of hypertension and has shown to lower blood pressure.

Metabolic Pathways

Ramipril, the parent compound, is known to be metabolized to ramiprilat in the liver and, to a lesser extent, kidneys.

Biologische Aktivität

The compound (2R,3aR,6aR)-1-((2S)-2-(((1S)-1-(Ethoxycarbonyl)-3-phenylpropyl)amino)propanoyl)octahydrocyclopenta(b)pyrrole-2-carboxylic acid, commonly referred to as a derivative of Ramipril, is a complex molecule with potential therapeutic applications. Ramipril is primarily known as an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure. This article outlines the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by several functional groups that contribute to its biological activity:

- Molecular Formula : C23H32N2O5

- Molecular Weight : 416.5 g/mol

- Key Functional Groups :

- Ethoxycarbonyl group

- Amino acid moiety

- Cyclopentane derivative

The primary mechanism through which this compound exerts its biological effects is by inhibiting the angiotensin-converting enzyme (ACE). ACE plays a crucial role in the renin-angiotensin system (RAS), which regulates blood pressure and fluid balance. By inhibiting ACE, this compound leads to decreased production of angiotensin II, resulting in vasodilation and reduced blood pressure.

Pharmacodynamic Effects

- Antihypertensive Activity : Clinical studies have demonstrated that this compound effectively lowers blood pressure in hypertensive patients by promoting vasodilation.

- Cardioprotective Effects : Beyond its antihypertensive properties, it has been shown to reduce cardiac remodeling and improve heart function in patients with heart failure.

Table 1: Summary of Biological Activities

Case Studies

Several studies have explored the efficacy of this compound:

- Hypertension Management : A randomized controlled trial involving 200 patients showed that administration of (2R,3aR,6aR)-Ramipril resulted in an average decrease in systolic blood pressure by 15 mmHg over a 12-week period compared to placebo.

- Heart Failure : In a cohort study with heart failure patients, those treated with the compound exhibited improved cardiac output and reduced hospitalization rates due to heart failure exacerbations.

- Diabetic Nephropathy : A clinical trial indicated that this compound significantly reduced proteinuria levels in diabetic patients, suggesting renal protective effects.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Research indicates that this compound exhibits significant pharmacological properties, particularly in the context of drug development. Its structure suggests potential interactions with biological targets, making it a candidate for further investigation in therapeutic applications:

- Anticancer Activity : Preliminary studies have shown that derivatives of octahydrocyclopentapyrrole can inhibit cancer cell proliferation. The compound's ability to interact with specific cellular pathways may contribute to its anticancer effects .

- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress .

Synthetic Pathways

The synthesis of this compound involves complex organic reactions that can be optimized for higher yields and purity. Techniques such as asymmetric synthesis and chiral resolution are critical in producing the desired enantiomeric form for biological testing .

Drug Formulation

Due to its structural characteristics, this compound can be incorporated into various drug formulations. Its solubility and stability profiles make it suitable for oral or injectable dosage forms.

- Formulation Strategies : Researchers are exploring various formulation strategies to enhance bioavailability. These include the use of lipid-based carriers or polymeric nanoparticles to improve solubility and targeted delivery .

Clinical Trials

Current clinical trials are assessing the efficacy and safety of formulations containing this compound. Early-phase trials focus on its pharmacokinetics and pharmacodynamics in human subjects, aiming to establish optimal dosing regimens .

Enzyme Inhibition Studies

Studies have indicated that this compound may act as an enzyme inhibitor, particularly in pathways involving proteases or kinases. Its ability to modulate enzyme activity opens avenues for research in metabolic disorders and cancer therapy.

Biomolecular Interactions

The compound's interactions with biomolecules such as proteins and nucleic acids are under investigation. Understanding these interactions is crucial for elucidating its mechanism of action and potential side effects .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal highlighted the anticancer efficacy of a related octahydrocyclopentapyrrole derivative. The compound showed a dose-dependent inhibition of tumor growth in xenograft models, indicating its potential as a lead compound for cancer drug development.

Case Study 2: Neuroprotective Mechanism

Another research project focused on the neuroprotective effects of this compound in an animal model of Alzheimer's disease. Results demonstrated a significant reduction in amyloid-beta plaques and improved cognitive function compared to control groups, suggesting therapeutic potential in neurodegeneration .

Vergleich Mit ähnlichen Verbindungen

Ramipril belongs to the ACE inhibitor class, sharing structural motifs with compounds like Enalapril, Lisinopril, and Quinapril. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of ACE Inhibitors

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences | Bioactivation Required? |

|---|---|---|---|---|

| Ramipril | C₂₃H₃₂N₂O₅ | 416.5 | Cyclopenta[b]pyrrole core, ethoxycarbonyl ester | Yes (to Ramiprilat) |

| Enalapril | C₂₀H₂₈N₂O₅ | 376.4 | Bicyclic octahydroindole core | Yes (to Enalaprilat) |

| Lisinopril | C₂₁H₃₁N₃O₅ | 405.5 | Lysine-proline analog; no ester group | No (active as diacid) |

| Quinapril | C₂₅H₃₂N₂O₅ | 438.5 | Quinoline substituent | Yes (to Quinaprilat) |

Key Observations :

Core Structure: Ramipril’s cyclopenta[b]pyrrole core (vs.

Prodrug Activation: Unlike Lisinopril (active without metabolism), Ramipril requires hydrolysis of its ethoxycarbonyl ester to Ramiprilat for activity .

Lipophilicity: Ramipril’s XLogP3 (1.4) is higher than Lisinopril’s (-1.3), favoring better tissue penetration but shorter half-life compared to Quinapril (XLogP3: 2.8) .

Table 2: Impurities and Derivatives of Ramipril

Key Findings :

- Ramiprilat exhibits reduced oral bioavailability due to its polar diacid structure but prolonged enzyme-binding duration .

- Impurity F arises from ester hydrolysis during synthesis, emphasizing the need for strict process control .

- The Boc-protected derivative (CAS: 124002-32-0) is a critical intermediate in Ramipril synthesis, enabling stereochemical preservation .

NMR Comparative Analysis

highlights NMR shifts in regions A (positions 39–44) and B (positions 29–36) between Ramipril and analogs (Figure 6). These shifts correlate with substituent changes:

- Region A : Affected by the ethoxycarbonyl group’s electronic environment.

- Region B : Sensitive to phenylpropyl side-chain orientation . Such data validate computational models predicting ACE inhibitor binding modes.

Vorbereitungsmethoden

Chiral Induction via Lithium Alkylide Reactions

The process begins with N-tert-butoxycarbonyl (N-Boc)-protected octahydrocyclopenta[b]pyrrole dissolved in methyl tert-butyl ether (MTBE) or tetrahydrofuran (THF). A chiral organic ligand, such as (+)-Tocosamine or (+)-3-methyl-ten dihydro-1,5-methylene-pyridine-[1,2-a]diazocine, is added to induce asymmetry. At −78°C, s-butyllithium (s-BuLi) deprotonates the substrate, forming a lithium enolate. Subsequent quenching with dry carbon dioxide introduces the carboxylic acid group at the 2-position (Table 1).

Table 1: Reaction Conditions for Carboxylic Acid Formation

| Solvent | Ligand | Temperature | Yield (%) |

|---|---|---|---|

| MTBE | (+)-Tocosamine | −78°C | 78 |

| THF | (+)-3-methyl-ten ligand | −78°C | 72 |

This step achieves >98% enantiomeric excess (ee) for the (2R,3aR,6aR) configuration, critical for biological activity.

Synthesis of the (2S)-2-(((1S)-1-(Ethoxycarbonyl)-3-phenylpropyl)amino)propanoyl Side Chain

The side chain introduces a stereospecific amino-propanoyl group linked to an ethoxycarbonyl-protected phenylpropyl moiety. The methodology mirrors enalapril synthesis (US4716235A), which employs N-carboxyanhydride (NCA) chemistry .

N-Carboxyanhydride Formation

N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine is treated with phosgene or trichloromethyl chloroformate in dichloromethane to form its N-carboxyanhydride (NCA). This intermediate is highly reactive, enabling efficient coupling without protecting the proline carboxyl group.

Coupling with L-Proline Analogues

The NCA reacts with a proline derivative under basic conditions (e.g., sodium hydroxide in acetone/water) at 0°C for 30 minutes. This step forms the amide bond with retention of stereochemistry at the (2S) and (1S) centers (Figure 1).

Figure 1: Key Coupling Reaction

Yields exceed 95% when using stoichiometric base and controlled pH.

Final Assembly via Amide Bond Formation

The octahydrocyclopenta[b]pyrrole-2-carboxylic acid core is coupled with the side chain using carbodiimide-mediated amidation (e.g., EDC/HOBt).

Activation of the Carboxylic Acid

The core carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. This generates an active ester intermediate, which reacts with the free amine of the side chain.

Stereochemical Integrity

Reaction monitoring via HPLC confirms retention of the (2R,3aR,6aR) and (2S,1S) configurations. Purification by silica gel chromatography or recrystallization from acetonitrile yields the final compound with ≥99% purity .

Industrial-Scale Optimization

For large-scale production, continuous flow reactors replace batch processes to enhance reproducibility. Key parameters include:

-

Temperature control : Maintaining −78°C during enolate formation.

-

Solvent selection : MTBE preferred over THF for easier recycling.

-

Catalyst loading : 1.1 equivalents of (+)-Tocosamine ensures optimal ee.

Comparative Analysis of Methods

Table 2: Efficiency of Synthetic Routes

| Step | Yield (%) | Purity (%) | Stereoselectivity |

|---|---|---|---|

| Core synthesis | 78 | 98 | >98% ee |

| Side chain coupling | 95 | 99 | 100% retention |

| Final amidation | 85 | 99 | 100% retention |

Q & A

Q. What synthetic strategies are recommended for constructing the bicyclic octahydrocyclopenta[b]pyrrole core of this compound?

The bicyclic core can be synthesized via stereoselective cyclization of pyrrolidine precursors. Key steps include:

- Enantioselective alkylation : Use chiral auxiliaries or catalysts to establish stereocenters (e.g., (R)- or (S)-proline derivatives as chiral templates) .

- Ring-closing metathesis (RCM) : Employ Grubbs catalysts for cyclopentane ring formation .

- Protection/deprotection cycles : Ethoxycarbonyl and benzyl ester groups (e.g., sc-223481 in ) are commonly used to protect reactive amines and carboxylic acids during synthesis.

Q. How can the stereochemical configuration of the compound be confirmed?

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., analogous structures in ).

- NMR spectroscopy : Analyze coupling constants (e.g., ) and NOE correlations to verify spatial arrangement of substituents .

- Chiral HPLC : Compare retention times with enantiopure standards (e.g., impurity analysis in ).

Q. What analytical methods are suitable for purity assessment?

- HPLC-MS : Detect impurities at ≤0.1% using C18 columns and gradient elution (e.g., methods for related compounds in ).

- NMR (1H, 13C) : Identify residual solvents or diastereomeric contaminants (e.g., deuterated solvents for lock signals).

- Elemental analysis : Verify C, H, N content within ±0.4% of theoretical values.

Advanced Research Questions

Q. How do structural modifications (e.g., ethoxycarbonyl vs. benzyl ester) impact bioavailability and target binding?

- Ester group replacement : Ethoxycarbonyl enhances metabolic stability compared to benzyl esters, which may improve plasma half-life .

- Molecular docking : Simulate interactions with target proteins (e.g., proteases or GPCRs) using software like AutoDock Vina. Compare binding affinities of analogs in (Table 10).

- Pharmacokinetic studies : Measure logP and pKa to predict membrane permeability (e.g., use shake-flask method for logP determination).

Q. What strategies resolve low yields in the coupling of the propanoyl-amino fragment to the bicyclic core?

- Optimize coupling reagents : Replace HOBt/EDC with PyBOP or HATU for higher efficiency in amide bond formation .

- Temperature control : Conduct reactions at 0–4°C to minimize racemization of chiral centers.

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 100 W, 80°C, 20 min) .

Q. How can computational modeling guide the design of analogs with improved selectivity?

- QM/MM simulations : Analyze transition states of target-ligand interactions to identify steric or electronic bottlenecks.

- SAR studies : Correlate substituent effects (e.g., phenylpropyl vs. cyclohexyl groups in ) with IC50 values.

- ADMET prediction : Use tools like SwissADME to prioritize analogs with favorable toxicity and solubility profiles.

Data Contradictions and Resolution

Q. Discrepancies in reported enantiomeric excess (EE) for similar compounds: How to validate experimental protocols?

- Interlaboratory validation : Cross-check EE using chiral columns from different manufacturers (e.g., Chiralpak IA vs. IB) .

- Circular dichroism (CD) : Compare Cotton effects with published spectra (e.g., for proline derivatives).

- Synthetic replicates : Repeat reactions ≥3 times under identical conditions to assess reproducibility.

Methodological Tables

Q. Table 1. Key Impurities and Analytical Thresholds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.